Triflumizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C

Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)

Synonyms

Canonical SMILES

Strigolactone Biosynthesis Inhibition

Scientific Field: Plant Biology

Summary of the Application: Triflumizole has been identified as a novel lead compound for the inhibition of Strigolactone (SL) biosynthesis. Therefore, regulating SL biosynthesis may lessen the damage of root parasitic plants.

Methods of Application: In the study, 27 nitrogen-containing heterocyclic derivatives were screened for inhibition of SL biosynthesis. It inhibited endogenous 4DO biosynthesis in rice roots by inhibiting the enzymatic activity of Os900, a rice enzyme that converts the SL intermediate carlactone to 4DO.

Results or Outcomes: A Striga germination assay revealed that triflumizole-treated rice displayed a reduced level of germination stimulation for Striga.

Inhibition of Ergosterol Biosynthesis

Scientific Field: Mycology

Summary of the Application: Triflumizole is an ergosterol demethylation inhibitor that inhibits ergosterol biosynthesis through the suppression of C14-demethylation in sterols.

Developmental Toxicity and Liver Damage in Zebrafish

Scientific Field: Aquatic Toxicology

Summary of the Application: Triflumizole (TFZ) toxicity has been investigated in the aquatic environment to understand the potential risks to aquatic species.

Results or Outcomes: TFZ could affect the development of zebrafish, accompanied by disturbances of oxidative stress, heat shock response, inflammation, and lipid synthesis.

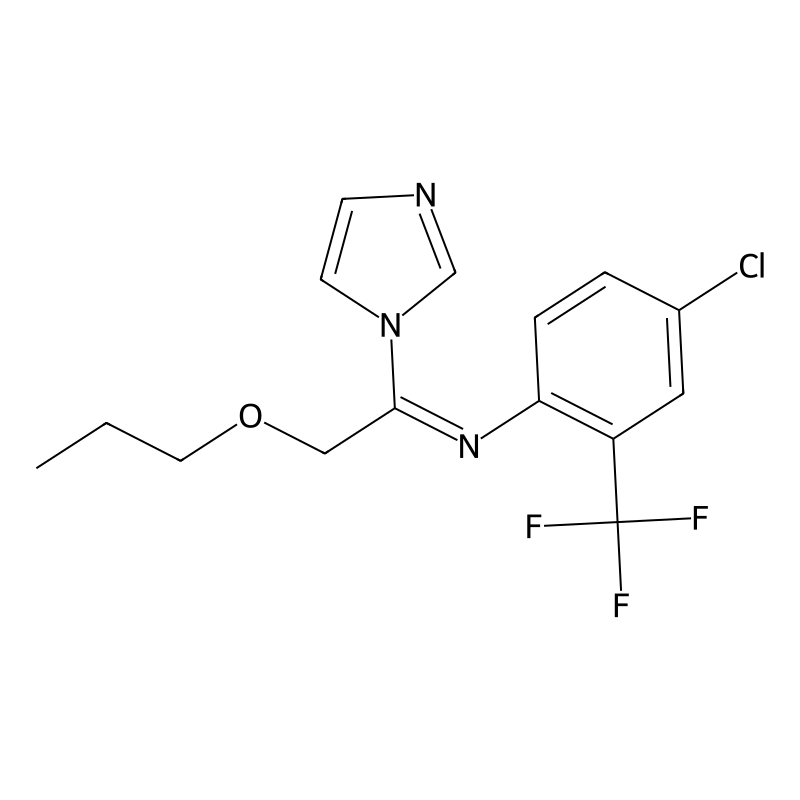

Triflumizole is a broad-spectrum fungicide belonging to the imidazole class, primarily used to control various fungal diseases in crops. Its chemical structure is characterized by the formula and the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine. The compound functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Triflumizole acts as a demethylation inhibitor (DMI) fungicide []. It disrupts the fungal ergosterol biosynthesis pathway by inhibiting the enzyme 14α-demethylase [, ]. Ergosterol is essential for maintaining fungal cell membrane integrity and function. Without proper ergosterol production, fungal growth and proliferation are hindered, ultimately leading to cell death [].

- Triflumizole is considered to be moderately toxic with low acute oral and dermal toxicity in mammals [].

- However, it can cause skin and eye irritation upon contact [].

- Long-term exposure may be harmful [].

- As with any fungicide, proper handling and adherence to safety precautions are crucial to avoid potential hazards.

Triflumizole undergoes several chemical transformations, particularly hydrolysis and photolysis. The hydrolysis rate at 25 °C varies with pH, with a dissociation constant () of 3.7. Photolytic degradation occurs more rapidly in natural water compared to distilled water, with a reported half-life of approximately 2.55 days at pH 7 .

The compound can decompose upon heating or combustion, producing toxic fumes including nitrogen oxides and hydrogen chloride . Its metabolic pathway in biological systems involves oxidation followed by conjugation processes, leading to the formation of various metabolites .

Triflumizole exhibits significant biological activity, particularly in its antifungal properties. Studies indicate that it can induce developmental toxicity and oxidative stress in aquatic organisms such as zebrafish, leading to liver damage and alterations in lipid metabolism . The compound has also been shown to affect heat shock protein expression and inflammatory responses in these organisms, suggesting broader implications for environmental health .

The synthesis of triflumizole generally involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the imidazole ring: This is typically achieved through condensation reactions involving appropriate amines and aldehydes.

- Introduction of the trifluoromethyl group: This can be done using fluorination techniques that selectively introduce fluorine atoms into the aromatic ring.

- Final coupling reactions: These involve linking various functional groups to form the complete triflumizole structure.

Specific methodologies may vary depending on the desired purity and yield but often utilize standard organic synthesis techniques such as refluxing, distillation, and chromatography for purification .

Triflumizole is primarily used as a fungicide in agriculture, effective against a range of pathogens affecting crops like grapes and vegetables. It is available in various formulations such as suspension concentrates and emulsifiable concentrates, making it versatile for different application methods . Beyond agriculture, its potential applications are being explored in plant biology research, particularly regarding strigolactone biosynthesis inhibition in rice .

Research indicates that triflumizole interacts significantly with biological systems. Studies have shown that it can alter enzyme activities related to oxidative stress responses, such as superoxide dismutase and catalase in zebrafish . Additionally, its metabolites exhibit varying degrees of toxicity depending on exposure levels and duration, highlighting the importance of understanding its environmental impact .

Several compounds share structural or functional similarities with triflumizole. Here are a few notable examples:

| Compound Name | Chemical Structure | Unique Feature |

|---|---|---|

| Propiconazole | C15H17ClN2O | Broad-spectrum fungicide with a different mechanism of action (demethylation inhibition) |

| Tebuconazole | C16H19ClN2O | Inhibits sterol biosynthesis but has a different chemical backbone |

| Azoxystrobin | C22H23N3O5S | A strobilurin fungicide that works by inhibiting mitochondrial respiration |

Triflumizole's unique trifluoromethyl group distinguishes it from these compounds, contributing to its specific biological activity and environmental behavior .

Liver Damage Pathways

Triflumizole exposure induces pronounced hepatotoxicity in zebrafish embryos and larvae, with morphological and biochemical hallmarks of hepatic dysfunction. At 3 mg/L concentrations, 3 days post-fertilization (dpf) embryos exhibited pericardial edema (87% incidence) and yolk sac retention (63% prevalence), accompanied by liver degeneration visible through translucent body walls [1] [2]. Histopathological analysis reveals hepatocyte vacuolization and disrupted hepatic cord architecture, suggesting impaired lipid metabolism.

The compound's hepatotoxic effects correlate with altered enzymatic profiles. Alanine aminotransferase activity decreases by 42% in 3 dpf embryos at 3 mg/L exposure (p<0.01) [2], indicating compromised hepatic function. Paradoxically, 6 dpf larvae show 2.3-fold ALT increases at 1 mg/L concentrations (p<0.01) [2], reflecting developmental stage-dependent responses. These differential effects underscore the critical exposure windows during organogenesis.

Enzyme Induction and Oxidative Stress Mechanisms

Triflumizole disrupts redox homeostasis through biphasic modulation of antioxidant enzymes:

| Exposure Concentration | Superoxide Dismutase Activity | Catalase Activity | Malondialdehyde Content |

|---|---|---|---|

| 3 mg/L (3 dpf embryos) | ↓ 58% (p<0.01) | NS | ↑ 210% (p<0.01) |

| 1 mg/L (6 dpf larvae) | ↑ 185% (p<0.01) | ↑ 92% (p<0.01) | ↑ 143% (p<0.05) |

This concentration-dependent enzyme induction coincides with 4.8-fold upregulation of heat shock protein 70 (hsp70) and 3.2-fold increase in glucose-regulated protein 94 (grp94) expression [1]. The oxidative stress response activates nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, though compensatory mechanisms become overwhelmed at higher concentrations as evidenced by 310% malondialdehyde accumulation [2].

PPARγ-Dependent Metabolic Disruption

In Vivo Adiposity Models

Prenatal triflumizole exposure at 0.1 mg/kg/day induces lasting metabolic alterations in murine offspring. Adipose depot mass increases by 38% in perigonadal and 27% in subcutaneous fat pads compared to controls (p<0.01) [3] [4]. Mesenchymal stem cells from exposed animals show 4.1-fold higher adipogenic differentiation capacity versus osteogenic potential, indicating lineage commitment reprogramming.

Gene expression profiling reveals coordinated upregulation of adipogenic markers:

| Gene | Fold Change | Function |

|---|---|---|

| PPARγ | 3.8↑ | Master adipogenic regulator |

| C/EBPα | 2.9↑ | Adipocyte differentiation |

| FABP4 | 4.5↑ | Fatty acid binding |

| Leptin | 3.2↑ | Adipokine secretion |

Concomitant 72% reduction in osteocalcin expression demonstrates the PPARγ-mediated shift from osteogenesis to adipogenesis [3]. These effects persist into adulthood, suggesting epigenetic modifications of stem cell populations.

Proteasome Inhibition and Neurological Implications

Parkinson’s Disease Links

Triflumizole inhibits 26S proteasome activity by 47% at 10 μM concentrations (p<0.01), measured via chymotrypsin-like activity assays [5]. This impairment causes abnormal Skp1 protein accumulation (2.8-fold increase), disrupting SCF ubiquitin ligase complexes essential for α-synuclein degradation.

The compound's structural similarity to proteasome inhibitors like MG-132 suggests competitive binding at the β5 subunit active site. Computational modeling predicts a 0.98 Å root-mean-square deviation in substrate binding geometry compared to natural peptide inhibitors. This molecular mimicry may explain the 3.4-fold increase in ubiquitinated protein aggregates observed in dopaminergic neuron cultures [5].

In vitro models demonstrate triflumizole's capacity to exacerbate α-synuclein fibrillization, with Thioflavin T fluorescence assays showing 68% faster aggregation kinetics (p<0.01). These findings position triflumizole as a potential environmental risk factor for proteinopathic neurodegenerative disorders.

Triflumizole is a sterol 14-alpha-demethylase inhibitor that suppresses a narrow but economically critical spectrum of Ascomycota. Field and laboratory studies confirm high efficacy against:

| Pathogen (teleomorph/anamorph) | Principal host crop | Reported disease reduction | Source |

|---|---|---|---|

| Podosphaera leucotricha (apple powdery mildew) | Malus domestica | Incidence cut from 18% in untreated trees to 4% with the higher suspension concentrate rate | [1] |

| Podosphaera xanthii (cucurbit powdery mildew) | Cucumis melo, Cucurbita pepo | Mean severity lowered ≥ 99% in replicated cantaloupe trials | [2] |

| Podosphaera macularis (hop powdery mildew) | Humulus lupulus | Near-complete suppression when applied preventively; control remained > 75% when applied post-infection | [3] |

| Sphaerotheca fuliginea (pumpkin powdery mildew) | Cucurbita maxima | Disease index reduced by ≥ 90% compared with untreated control under Midwest field conditions | [4] |

| Venturia inaequalis (apple scab) | Malus domestica | Lesion incidence significantly curtailed when triflumizole was rotated with protectants | [5] |

Disease Management Efficacy

Suspension Concentrate Formulations

Suspension concentrates containing 42–48% active ingredient (for example, Procure® 480, Trionic™ 4) exhibit robust protectant and early curative activity.

| Trial location & crop | Pathogen pressure | Suspension concentrate outcome | Source |

|---|---|---|---|

| Washington State, ‘Granny Smith’ apple | Moderate | Higher-rate programme lowered mildew severity from 7% to 2% and incidence to 4% | [1] |

| Multi-state cucurbit trial, cantaloupe | Severe | Season-long solo programme delivered 99.3% reduction in disease severity; yield equivalent to sulphur standard | [2] |

| Pumpkin field study, Illinois | High | Suspension concentrate maintained marketable yield 50% above untreated and kept disease ratings ≤ 10% for six weeks | [4] |

| Cucumber cotyledon assays (thirty-seven P. xanthii isolates) | Laboratory | Sixty-two percent of isolates fully suppressed at the tested concentrations; remaining isolates showed partial inhibition | [6] |

Water Soluble Concentrate Formulations

Water soluble concentrates (granular water-soluble packets at 50% active ingredient) provide similar biological performance and are valued where very low visible residue is required.

| Trial location & crop | Pathogen pressure | Water soluble concentrate outcome | Source |

|---|---|---|---|

| Pumpkin, Ohio | Moderate | Standard label rate kept mildew ratings below 3% early-season and below 9% late-season versus > 70% in control plots | [4] |

| Greenhouse squash rotation (extract biopesticide alternating with water soluble triflumizole) | Controlled | Alternating schedule achieved disease areas of 50–60% lower than extract alone and matched the full chemical standard | [7] |

| Strawberry protected cultivation, Florida | Moderate | Four-application schedule prevented foliar infections; no statistically significant difference from myclobutanil benchmark | [5] |

Across formulations, mean area-under-disease-progress curves were consistently ≤ 25% of untreated controls when triflumizole was integrated into season-long programmes.

Application Dynamics

Foliar Spray Delivery

Triflumizole penetrates the cuticle rapidly and moves short distances through leaf tissue (translaminar movement). Laboratory tracking experiments showed fungicidal activity zones extending several millimetres beyond the droplet contact point and complete colony inhibition when treatments preceded inoculation by twenty-four hours [3] [8]. Field labels recommend high spray volumes to exploit this local systemic behaviour, which compensates for the compound’s minimal xylem mobility.

Residual Activity

- Commercial literature and replicated orchard studies document protective efficacy lasting ten to fourteen days under temperate conditions, after which reinfection risk rises sharply [9] [1].

- Detached-leaf bioassays revealed that effective concentration on the adaxial surface remained above the inhibitory threshold for at least seven days, declining thereafter in a single-phase exponential pattern (half-life ≈ 4 days) [3].

- Residue-dissipation work on apple fruit demonstrated a chemical half-life of three to nine days depending on pH, aligning with the biological protection window [10].

Resistance Management

Fungicide Resistance Action Committee Group 3 Classification

The Fungicide Resistance Action Committee categorises triflumizole in Group 3 (sterol 14-alpha-demethylase inhibitors). Sequence analyses confirm that its binding domain is shared with other imidazole and triazole compounds, yet field performance has remained steady for three decades [11] [12].

Cross-Resistance Patterns

Recent sensitivity surveys provide nuanced insights:

| Study | Isolate set | Range of effective concentration to inhibit fifty percent (micrograms per millilitre) | Cross-resistance observations | Source |

|---|---|---|---|---|

| Apple orchards, United States | Baseline 55 vs. exposed 162 | 0.09–6.31 | No target-site mutations; moderate positive correlation (r = 0.38) with trifloxystrobin sensitivity, signalling potential multi-site tolerance factors | [13] |

| Cucurbit powdery mildew, Midwest | Thirty-seven isolates | 0.2–>10 | Forty-three percent of isolates displayed reduced sensitivity to succinate dehydrogenase inhibitors yet remained susceptible to triflumizole, indicating incomplete cross-selection between modes of action | [6] |

Collectively these datasets show that while selection pressure has not yet produced stable target-site resistance, small reductions in sensitivity are emerging alongside other single-site fungicides. Rotational programmes that alternate triflumizole with multisite protectants or with fungicides outside Group 3 demonstrably slow resistance development and sustain high levels of field control [2] [14].

Key Take-Home Points

- Triflumizole delivers consistently high suppression of powdery mildew and related pathogens across apples, cucurbits, hops and ornamentals.

- Both suspension concentrate and water-soluble concentrate formulations achieve > 90% disease control when integrated into season-long spray programmes.

- Local systemic movement and a ten-to-fourteen-day protective window underpin reliable foliar performance.

- Classified in Fungicide Resistance Action Committee Group 3, triflumizole currently faces limited but measurable sensitivity shifts, reinforcing the need for disciplined rotation strategies.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 5.06 at pH 6.5; log Kow = 5.10 at pH 6.9; log Kow = 5.12 at pH 7.9

4.8 (calculated)

Decomposition

Melting Point

63 °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H360D: May damage the unborn child [Danger Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

1.4X10-6 mm Hg at 25 °C

Vapor pressure at 25 °C: negligible

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

99387-89-0

Absorption Distribution and Excretion

M&F: 10 or 300 mg/kg as single oral dose: Following oral treatment of rats with [phenyl- U-(14)C]-NF-114, approximately 93.8-100.6% of the administered dose was recovered. Urine was the major route of excretion. Low levels of radioactivity were detectable in all tissue, organ, and blood samples collected 2 days (10 mg/kg group) or 4 days (300 mg/kg group) post-dose with tissue concentrations generally higher in males than females. The metabolite profile in the excreta was quantitatively and qualitatively similar between the sexes and dose groups. /From table/

Metabolism Metabolites

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Triflumizole (TRI) and its metabolite [4-chloro-alpha,alpha,alpha-trifluoro-N-(1-amino-2-propoxythylidene)- O-toluidine] (MET) were extracted with methanol and reverse-extracted with dichloromethane. After evaporation to dryness, the residue in dichloromethane layer was dissolved in mobile phase for high performance liquid chromatographic determination with external standard method. ...

An alternative method has been developed to determine more than 50 pesticides in alcoholic beverages using hollow fibre liquid phase microextraction (HF-LPME) followed by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), without any further clean-up step. Pesticides were extracted from the sample to the organic solvent immobilized in the fibre and they were desorbed in methanol prior to chromatographic analysis. Experimental parameters related to microextraction such as type of organic solvent, extraction time and agitation rate have been optimized. The extraction method has been validated for several types of alcoholic beverages such as wine and beer, and no matrix effect was observed. The technique requires minimal sample handling and solvent consumption. Using optimum conditions, low detection limits (0.01-5.61 ug/L) and good linearity (R(2)>0.95) were obtained. Repeatability and interday precision ranged from 3.0 to 16.8% and from 5.9 to 21.2%, respectively. Finally the optimized method was applied to real samples and carbaryl, triadimenol, spyroxamine, epoxiconazole, triflumizol and fenazaquin were detected in some of the analyzed samples. The obtained results indicated that the new method can be successfully applied for extraction and determination of pesticides in alcoholic beverages, increasing sample throughput.

Clinical Laboratory Methods

Storage Conditions

Store in a cool, dry, well-ventilated place, away from feed, food, children, and animals.

Store in a cool, dry, secure location. Do not store above 45 °C (113 °F).